molecular formula C14H21Cl2N3S B1403676 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride CAS No. 1864073-93-7

4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride

Cat. No.: B1403676
CAS No.: 1864073-93-7
M. Wt: 334.3 g/mol
InChI Key: RGTQPDAJXIUCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride is a small molecule that has garnered significant attention in medicinal chemistry due to its diverse range of biological properties. This compound, with a molecular formula of C14H21Cl2N3S and a molecular weight of 334.31 g/mol

Biochemical Analysis

Biochemical Properties

4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific proteins, and influencing biochemical pathways. For instance, it may interact with enzymes involved in metabolic processes, altering their activity and affecting the overall metabolic flux .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In various cell types, this compound may modulate signaling pathways, leading to changes in cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage range produces optimal results without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. These interactions can influence the metabolic flux and alter the levels of specific metabolites. The compound may also affect the activity of key enzymes, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cells, it can be distributed to various compartments, where it exerts its effects. The localization and accumulation of the compound can influence its activity and overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles. This localization can affect its interactions with other biomolecules and influence its overall activity. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .

Preparation Methods

The synthesis of 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride can be compared with other benzothiazole derivatives, such as:

    3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also exhibit antibacterial activity and are used in similar research applications.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These derivatives are studied for their anti-inflammatory properties.

Properties

IUPAC Name

2-piperazin-1-yl-4-propan-2-yl-1,3-benzothiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S.2ClH/c1-10(2)11-4-3-5-12-13(11)16-14(18-12)17-8-6-15-7-9-17;;/h3-5,10,15H,6-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTQPDAJXIUCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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